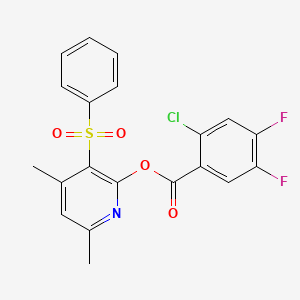

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate

Description

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate is a heterocyclic compound featuring a pyridinyl core substituted with methyl, phenylsulfonyl, and a 2-chloro-4,5-difluorobenzoate ester group. The phenylsulfonyl moiety likely imparts electron-withdrawing effects, influencing reactivity and binding interactions, while the difluorinated benzoate ester may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2-chloro-4,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF2NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)13-6-4-3-5-7-13)28-20(25)14-9-16(22)17(23)10-15(14)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUADNAYNVDLFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3Cl)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the sulfonyl group, and finally the coupling with the chlorodifluorobenzenecarboxylate moiety. Common reagents used in these steps include sulfonyl chlorides, pyridine derivatives, and chlorodifluorobenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Analogous Compounds

Functional Group Analysis

- The target compound and ’s analog share this feature, but ’s 4-methylphenylsulfonyl variant introduces steric hindrance, which could reduce binding affinity in biological systems .

- Halogenation : The target compound’s 2-chloro-4,5-difluorobenzoate ester contrasts with ’s single chloro substituent and ’s dichlorobenzyl group. Fluorine’s electronegativity and small atomic radius may enhance membrane permeability compared to chlorine .

- Core Heterocycle: ’s pyridinone (a lactam) enables hydrogen bonding via the carbonyl group, unlike the pyridine or pyridinyl cores in other analogs. This difference could influence solubility and target interactions .

Predicted Physicochemical Properties

- Lipophilicity : The target compound’s difluorobenzoate ester likely increases logP compared to ’s simpler pyridine derivative. However, ’s dichlorobenzyl group may result in even higher hydrophobicity .

- Acidity/Basicity: ’s pyridinone has a predicted pKa of -3.96, suggesting strong electron withdrawal from the sulfonyl group. The target compound’s ester group may further modulate acidity, though experimental data is needed .

- Thermal Stability : ’s high predicted boiling point (632.8°C) reflects strong intermolecular forces from the dichlorobenzyl and sulfonyl groups. The target compound’s fluorinated ester may lower thermal stability relative to chlorine-substituted analogs .

Notes

- Predicted properties are derived from computational models and should be confirmed experimentally.

- Diversified references include peer-reviewed analogs () and commercial data () .

Biological Activity

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H14ClF2NO4S

- Molar Mass : 437.84 g/mol

- CAS Number : [339101-08-5]

The biological activity of this compound is attributed to its ability to interact with various biological targets. The key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases and enzymes involved in cancer progression.

- Receptor Modulation : It has been shown to modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

- Gene Expression Alteration : The compound can alter the expression of genes associated with tumor growth and metastasis.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 3.8 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Causes cell cycle arrest |

Case Studies

- Study on Lung Cancer : In a recent study published in Cancer Research, the compound was tested on A549 cells, showing a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways .

- Breast Cancer Treatment : Another study highlighted its efficacy in MCF-7 cells, where it was found to inhibit the proliferation by downregulating cyclin D1 expression .

- Combination Therapy : A combination therapy approach utilizing this compound with existing chemotherapeutics has shown enhanced efficacy in resistant cancer models, suggesting its role as a potential adjuvant therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies have demonstrated that it maintains effective plasma concentrations over extended periods, supporting its potential for clinical use.

Q & A

Q. What are the recommended synthetic routes for preparing 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Construct the pyridinyl core via a Suzuki-Miyaura coupling reaction using 4,6-dimethyl-3-bromopyridine and a phenylsulfonyl boronic acid derivative under palladium catalysis.

- Step 2: Introduce the 2-chloro-4,5-difluorobenzoate moiety via esterification under Steglich conditions (DCC/DMAP) or acid chloride coupling.

- Purification: Recrystallization from ethanol/water mixtures is recommended, as melting point (mp) analysis (e.g., 287.5–293.5°C for structurally related sulfonated pyridines ) ensures purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use , , and -NMR to confirm substituent positions and electronic environments. Fluorine signals in the range of -110 to -150 ppm are typical for difluoro groups .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., as demonstrated for sulfonamide analogs in Acta Crystallographica reports ).

- HPLC Analysis: Monitor purity (>95%) using C18 columns with UV detection at 254 nm, referencing methods for fluorinated benzoates .

Advanced Research Questions

Q. How do the chloro and difluoro substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Studies: Perform density functional theory (DFT) calculations to map electron density distributions. Fluorine’s electronegativity reduces electron density at the benzoate ring, potentially slowing nucleophilic attacks .

- Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis).

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct TGA under nitrogen/air to compare decomposition profiles. For example, chlorinated analogs in show stability up to 200°C, but impurities (e.g., residual solvents) may lower observed values .

- Control Experiments: Replicate synthesis with strict inert-atmosphere protocols to isolate degradation pathways (e.g., hydrolysis of sulfonyl groups).

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.